molecular formula C20H19NO2 B5556252 2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No. B5556252
M. Wt: 305.4 g/mol
InChI Key: HCZQIMMDGBCBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, also known as EPN or EPN-oxazine, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPN-oxazine is a heterocyclic compound that contains a naphthalene and an oxazine ring. It has been found to exhibit various biochemical and physiological effects that make it a promising tool for studying cellular and molecular processes.

Scientific Research Applications

Efficient Synthesis Techniques

  • Solvent-Free Synthesis : A study by Montazeri and Nezhad (2016) demonstrated the high-yield synthesis of 1,2-dihydro-1-aryl naphtho[1,2-e][1,3]oxazine-3-one derivatives using tetramethylammonium hydroxide (TMAH) as a catalyst under solvent-free conditions, highlighting a move towards greener chemistry practices Montazeri & Nezhad, 2016.

  • Green Media Synthesis : Gupta, Khanna, and Khurana (2016) developed an eco-friendly approach for synthesizing 3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones using glycerol, showcasing the application of green solvents in organic synthesis Gupta, Khanna, & Khurana, 2016.

  • Microwave-Assisted Synthesis : A novel microwave-assisted, solvent-free synthesis method for 1,2-dihydro-1-aryl­naphtho[1,2-e][1,3]oxazine-3-one derivatives was reported by Dabiri, Delbari, and Bazgir (2007), emphasizing the advantages of microwave irradiation in enhancing reaction rates and yields Dabiri, Delbari, & Bazgir, 2007.

Biological Activities and Applications

  • Antibacterial Agents : Pourshamsian (2018) explored the synthesis of 1,2-dihydro-1-phenylnaphtho[1,2-e][1,3]oxazine-3-one derivatives as potential antibacterial agents, utilizing nano-titanium oxide as a catalyst. This study indicates the potential pharmacological applications of such compounds Pourshamsian, 2018.

  • Antimicrobial Activities : Mathew et al. (2010) reported on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, assessing their in vitro antimicrobial activity against various pathogens. The study found significant antimicrobial effects, underscoring the potential of these compounds in medical applications Mathew et al., 2010.

Future Directions

The quest to explore many more modifications on oxazine moiety needs to be continued . The modifications on oxazine moiety displayed valuable biological activities and these modifications can be utilized to develop potentially active agents in future .

properties

IUPAC Name

2-(2-ethoxyphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-22-20-10-6-5-9-18(20)21-13-17-16-8-4-3-7-15(16)11-12-19(17)23-14-21/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZQIMMDGBCBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.